Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex organic compound classified as a purine derivative. It features a purine ring system, characterized by a fused bicyclic structure consisting of a pyrimidine and an imidazole ring. Additionally, it contains a piperazine ring, which includes two nitrogen atoms positioned opposite each other. The compound's structure is further defined by the presence of an ethyl ester group attached to the piperazine ring, making it an ester derivative with potential applications in various scientific fields.
The synthesis of Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves several multi-step organic synthesis techniques:
The molecular formula for Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate is with a molecular weight of approximately 320.35 g/mol. The structural representation includes:
The InChI key for this compound is InChI=1S/C14H20N6O4/c1-3-24-14(23)20-6-4-19(5-7-20)8-9-15-10-11(16-9)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H,15,16)(H,17,21,22)
.
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo several significant chemical reactions:
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate is typically presented as a solid or crystalline substance at room temperature.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 320.35 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties contribute to its utility in various chemical reactions and applications in research .
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-y)methyl]piperazine-1-carboxylate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal science, showcasing its potential impact on drug development and therapeutic innovations.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3